Enzymatic Potency Against HDAC6: J22352 IC50 4.7 nM vs. Tubastatin A IC50 15 nM
J22352 exhibits an IC50 of 4.7 nM against HDAC6 in cell-free enzymatic assays, representing approximately 3.2-fold higher potency compared to Tubastatin A, which has a reported IC50 of 15 nM under comparable assay conditions [1]. Both compounds were evaluated using isolated recombinant HDAC6 with fluorogenic peptide substrates in standard HDAC inhibition assay formats [2].
| Evidence Dimension | HDAC6 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 4.7 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM |
| Quantified Difference | 3.2-fold higher potency (4.7 nM vs. 15 nM) |
| Conditions | Cell-free enzymatic assay using recombinant HDAC6 and fluorogenic peptide substrate |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing off-target risk and conserving compound supply.
- [1] Adooq Bioscience. Tubastatin A Product Information. View Source
- [2] Liu JR, et al. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma. Biochem Pharmacol. 2019;163:458-471. View Source
